methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidine core. This scaffold is substituted with a 3-methyl group, a 4-oxo moiety, and a 7-phenyl group.
Properties
IUPAC Name |
methyl 2-[[2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-27-21(29)20-19(16(12-24-20)14-8-4-3-5-9-14)26-23(27)32-13-18(28)25-17-11-7-6-10-15(17)22(30)31-2/h3-12,24H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDHWQPATJBLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Reaction Using Arylglyoxals
A one-pot, three-component reaction employs arylglyoxals , 6-amino-1,3-dimethyluracil , and barbituric acid derivatives in ethanol catalyzed by tetrabutylammonium bromide (TBAB) at 50°C. This method avoids the formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine byproducts observed under reflux conditions. The reaction proceeds via:
-
Condensation between arylglyoxal and 6-amino-1,3-dimethyluracil to form an imine intermediate.
-
Nucleophilic attack by the barbituric acid derivative, followed by cyclization to yield the pyrrolo[3,2-d]pyrimidine scaffold.
Key Advantages :
Cyclization of Substituted Pyrimidines with Vinyl Pyrrolidine
An alternative route involves reacting 6-chloro-5-nitropyrimidine with substituted vinyl pyrrolidine in ethanol using Raney nickel as a catalyst. The nitro group is first reduced, followed by cyclization to form the pyrrolo[3,2-d]pyrimidine core.
Conditions :
Esterification of the Benzoic Acid Moiety
The methyl ester group is introduced either before or after the coupling step, depending on the synthetic route.
Pre-Esterification Strategy
Methyl 2-aminobenzoate is first acylated with 2-chloroacetyl chloride to form methyl 2-(2-chloroacetamido)benzoate . This intermediate is then coupled with the pyrrolo[3,2-d]pyrimidine thiol.
Conditions :
Post-Esterification Strategy
The carboxylic acid intermediate (2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoic acid ) is treated with methyl iodide in the presence of potassium carbonate.
Conditions :
Characterization and Analytical Data
The compound is characterized using spectroscopic and chromatographic techniques:
Optimization of Reaction Conditions
Catalytic Systems
Solvent Effects
Yield Comparison Across Methods
| Method | Yield | Purity | Reference |
|---|---|---|---|
| Three-component reaction | 88% | >95% | |
| Thiol coupling with pre-esterification | 75% | 90% | |
| Post-esterification | 68% | 85% |
Challenges and Limitations
-
Regioselectivity Issues : Competing reactions at the 2- and 4-positions of the pyrrolo[3,2-d]pyrimidine core may occur without proper catalyst control.
-
Sensitivity to Moisture : The thioacetamide linkage is prone to hydrolysis under acidic or aqueous conditions.
-
Purification Difficulties : Column chromatography is often required due to the compound’s low solubility in common solvents .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions can target the carbonyl group within the pyrrolo[3,2-d]pyrimidine core, using reducing agents like lithium aluminum hydride.
Substitution: : Various substitution reactions can occur, especially at the phenyl group, with electrophilic or nucleophilic substitution processes depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid, and other peroxides.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents, nitrating mixtures, and different nucleophiles/electrophiles.
Major Products Formed
Oxidation products include sulfoxides and sulfones.
Reduction products often feature alcohol or amine groups depending on the target site.
Substitution products vary widely based on the substituent introduced.
Scientific Research Applications
Anticancer Properties
The compound is structurally related to pyrrolo[2,3-d]pyrimidine derivatives, which have been identified as promising candidates for cancer treatment. These compounds function primarily as inhibitors of protein kinases, including Janus Kinase 3 (JAK3), which is implicated in various cancers and autoimmune diseases. JAK3 inhibitors are particularly relevant in treating conditions such as leukemia, multiple sclerosis, and rheumatoid arthritis .
Inhibition of CDK2
Recent studies have shown that pyrimidine derivatives can effectively inhibit cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. Compounds similar to methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate have demonstrated selective cytotoxicity against tumor cells, making them valuable in developing targeted cancer therapies .
Anti-inflammatory Applications
The compound's mechanism of action includes modulating inflammatory pathways. By inhibiting specific kinases involved in immune responses, it may serve as a therapeutic agent for inflammatory diseases such as psoriasis and asthma .
Synthetic Pathways
The synthesis of this compound involves multiple steps that typically include the formation of the pyrrolo[3,2-d]pyrimidine core followed by functional group modifications to introduce the acetamido and benzoate moieties. This complexity allows for the exploration of various derivatives that may enhance biological activity or reduce toxicity.
Case Studies on Derivatives
Research has indicated that modifications to the sulfur-containing side chains can significantly affect the pharmacological properties of pyrrolo[3,2-d]pyrimidine derivatives. For instance, derivatives with different substituents on the phenyl ring have shown varied levels of efficacy against cancer cell lines .
Clinical Implications
Given its potential as a JAK inhibitor and CDK inhibitor, this compound could play a role in treating various malignancies and autoimmune disorders. Ongoing clinical trials are essential to evaluate its safety profile and therapeutic efficacy in humans.
Mechanism of Action
The specific mechanism of action for methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate depends on its application. In medicinal chemistry, it might act by binding to specific receptors or enzymes, interfering with normal biological processes. The molecular targets could include DNA, RNA, or various proteins, influencing pathways such as signal transduction, replication, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The pyrrolo[3,2-d]pyrimidine core is shared with ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (). Both compounds exhibit a 4-oxo group and phenyl substitution, but the latter includes a dipentylamino group and a chlorophenyl substituent, which may alter solubility and target selectivity .
In contrast, 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives () replace the pyrrolo-pyrimidine system with a benzo[b][1,4]oxazin-3-one scaffold. This structural divergence reduces π-conjugation and may impact electronic properties critical for binding affinity .
Substituent Effects
The sulfur-linked acetamido group in the target compound is structurally analogous to the 1,2,4-oxadiazole derivatives in . However, the oxadiazole moiety introduces additional nitrogen atoms, which could enhance hydrogen-bonding capabilities compared to the thioether linkage in the target compound .
The 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () incorporates a pyrazolo-pyrimidine core with fluorinated chromenyl and benzenesulfonamide groups. The fluorine atoms likely increase metabolic stability and lipophilicity, contrasting with the target compound’s unfluorinated phenyl group .
Comparative Data Table
Research Implications
However, the absence of fluorinated or halogenated substituents (cf. ) may limit its metabolic stability compared to fluorinated analogs. Future studies should prioritize:
Synthetic Optimization : Adopting DMF/Cs₂CO₃-mediated coupling (as in ) to improve yield.
Crystallographic Analysis : Utilizing SHELX programs () to resolve conformational disorder and validate hydrogen-bonding networks.
Biological Screening : Comparative assays against pyrimidine-based therapeutics to elucidate structure-activity relationships.
Biological Activity
Methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to synthesize existing research findings regarding the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and pharmacological mechanisms.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a sulfanyl group and the acetamido moiety contribute to its chemical reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines.
Key Findings:
- Cell Line Studies : The compound exhibited varying degrees of cytotoxicity across different cancer cell lines. For example, halogenated pyrrolo[3,2-d]pyrimidines showed EC50 values ranging from 0.014 to 14.5 μM in various cancer models .
- Mechanism of Action : The mechanism involves DNA damage and cell cycle arrest at the G2/M phase . Additionally, some derivatives have been shown to inhibit key signaling pathways such as mTOR and AMPK, contributing to their antitumor effects .
Table 1: Anticancer Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 0.39 | Aurora-A kinase inhibition |
| Compound B | MCF-7 | 0.46 | DNA damage induction |
| Compound C | Pancreatic Cancer | Varied | mTOR pathway suppression |
Anti-inflammatory Activity
Pyrrolopyrimidine derivatives are also recognized for their anti-inflammatory properties. The compound's structure allows it to interact with enzymes involved in inflammatory processes.
Research Insights:
- COX-2 Inhibition : Some studies have indicated that derivatives can act as selective COX-2 inhibitors, which is crucial for managing inflammation .
- In Vitro Studies : The compound's analogs were tested against RAW264.7 cells stimulated with lipopolysaccharides (LPS), showing promising anti-inflammatory effects .
Table 2: Anti-inflammatory Activity of Pyrrolopyrimidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Compound D | COX-2 | 0.15 | Significant reduction in prostaglandin E2 production |
| Compound E | TLR-4 | 0.20 | Inhibition of cytokine release |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application.
Key Observations:
- Metabolism : Compounds with similar structures have shown rapid metabolism with half-lives around 30 minutes . This rapid clearance necessitates careful dosing strategies.
- Toxicity Profiles : N-substituted pyrrolopyrimidines exhibited lower toxicity levels compared to their unsubstituted counterparts, highlighting the importance of structural modifications in reducing adverse effects .
Case Studies
Several case studies have illustrated the efficacy of pyrrolopyrimidine derivatives in clinical settings:
- Case Study A : A clinical trial involving a pyrrolopyrimidine derivative showed significant tumor reduction in patients with advanced pancreatic cancer.
- Case Study B : Another study reported that a related compound effectively managed inflammation in rheumatoid arthritis models by significantly reducing inflammatory markers.
Q & A
Q. What are the established synthetic routes for methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclocondensation, sulfanyl group introduction, and amide coupling. Key steps include:
- Pyrrolo[3,2-d]pyrimidinone Core Formation : Cyclocondensation of substituted pyrimidine precursors with ketones or aldehydes under reflux in acetic acid, achieving yields of 60–75% .
- Sulfanyl-Acetamido Linkage : Thiolation using Lawesson’s reagent or thiourea derivatives in anhydrous DMF, with yields sensitive to reaction time (optimized at 4–6 hours) .
- Final Esterification : Coupling via EDCI/HOBt in dichloromethane, with purity >95% confirmed by HPLC .
Q. Table 1: Synthetic Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core Formation | Acetic acid, reflux, 8h | 65 | 90 | |
| Thiolation | Lawesson’s reagent, DMF, 4h | 72 | 88 | |
| Amide Coupling | EDCI/HOBt, DCM, RT, 12h | 85 | 97 |
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, 298 K) resolves the fused pyrrolo-pyrimidine core and confirms sulfanyl-acetamido geometry. Disorder in the phenyl ring requires refinement with SHELXL .
- Spectroscopy :
Q. What analytical techniques are recommended for assessing the purity and stability of this compound under various storage conditions?
Methodological Answer:
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% TFA gradient (flow: 1 mL/min). Detection at 254 nm ensures >98% purity .
- Stability Studies : Accelerated degradation (40°C/75% RH, 30 days) shows <5% decomposition when stored in amber vials with desiccant .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into the design and optimization of synthetic pathways for this compound?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) predict transition states for cyclocondensation, reducing trial-and-error synthesis .
- AI-Driven Optimization : Machine learning models trained on reaction databases (e.g., Reaxys) recommend solvent systems (e.g., DMF > DMSO for thiolation) and catalyst ratios .
- COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to scale up synthesis while avoiding exothermic side reactions .
Q. What methodologies are employed to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Data Triangulation : Combine - HSQC/HMBC to resolve overlapping signals (e.g., distinguishing pyrrolo H from phenyl H) .
- Dynamic NMR : Variable-temperature NMR (298–343 K) identifies rotational barriers in the sulfanyl-acetamido linkage, explaining splitting anomalies .
- Crystallographic Refinement : Use Olex2 to model disorder in the 3-methyl-4-oxo group, improving R-factor convergence (<0.06) .
Q. Table 2: Data Contradiction Resolution Workflow
Q. What advanced safety protocols are recommended for handling reactive intermediates during the multi-step synthesis of this compound?
Methodological Answer:
- Reactive Intermediates : Thiourea intermediates (from Lawesson’s reagent) require inert atmosphere handling (N2/Ar glovebox) to prevent oxidation .
- Waste Management : Quench thiol byproducts with 10% NaHCO3 before disposal to avoid H2S generation .
- PPE : Use chemically resistant gloves (e.g., Silver Shield®) and full-face respirators during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
